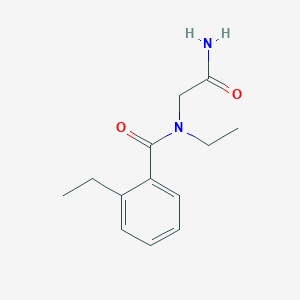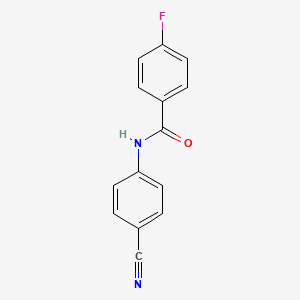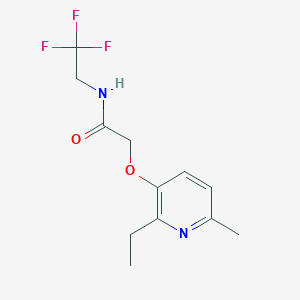![molecular formula C13H18N2O2 B7671830 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one](/img/structure/B7671830.png)
4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one is an organic compound that features a piperazine ring substituted with a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The methoxy-methylphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenyl)methyl]piperazin-2-one
- 4-[(2-Methylphenyl)methyl]piperazin-2-one
- 4-[(2-Methoxy-5-chlorophenyl)methyl]piperazin-2-one
Uniqueness
4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one is unique due to the presence of both a methoxy and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-4-12(17-2)11(7-10)8-15-6-5-14-13(16)9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXASWZPKYOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-dichloro-2-methoxy-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7671752.png)
![N-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7671757.png)
![2-Fluoro-1-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7671764.png)

![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)
![4,5-dichloro-2-methoxy-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7671781.png)

![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)
![3-[4-(2-Bromophenyl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7671811.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)

![1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimethylpyrazol-4-yl)urea](/img/structure/B7671826.png)
![1-[(1R)-1-phenylethyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7671838.png)
![[4-(2-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7671846.png)
